molecular formula C7H13ClFNO4 B2628269 Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride CAS No. 2580104-07-8

Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride

Cat. No.: B2628269
CAS No.: 2580104-07-8
M. Wt: 229.63
InChI Key: PVRWRMLSIFQEFI-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound is systematically named 1,5-dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride under IUPAC guidelines. Key identifiers include:

Property Value
CAS Registry Number 2580104-07-8
Molecular Formula $$ \text{C}7\text{H}{13}\text{ClFNO}_4 $$
Molecular Weight 229.63–230 Da
SMILES Notation COC(=O)C@HN.Cl

The structure comprises a pentanedioate backbone with methyl ester groups at positions 1 and 5, an amino group at position 2 (S-configuration), and a fluorine atom at position 4 (S-configuration). The hydrochloride salt improves solubility for synthetic applications. The stereochemical descriptors (2S,4S) distinguish it from diastereomers like the (2R,4R) or (2S,4R) configurations, which exhibit distinct physicochemical and biological properties.

Historical Context in Fluorinated Amino Acid Research

Fluorinated amino acids emerged in the mid-20th century as tools to study enzyme mechanisms and protein interactions. The introduction of fluorine—a bioisostere for hydrogen—alters electronic density, pKa, and conformational rigidity without significantly increasing steric bulk. Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride represents an advancement in this field, combining fluorine substitution with ester protection to enhance stability during peptide synthesis.

Early fluorinated analogs, such as 4-fluoroglutamic acid, demonstrated the ability to modulate glutamate receptor activity. The dimethyl ester derivative discussed here builds on these findings by incorporating steric protection at the carboxyl groups, enabling selective deprotection during solid-phase synthesis. Its inclusion in building-block catalogs (e.g., Namiki-S Co.) reflects its utility in generating targeted libraries for high-throughput screening.

Significance of Stereochemical Configuration (2S,4S)

The (2S,4S) configuration is critical for molecular recognition in biological systems. For example:

  • Enzyme Binding : The S-configuration at C2 aligns the amino group spatially with active-site residues in glutamate-processing enzymes, mimicking natural substrates.
  • Fluorine-Induced Conformational Restriction : The 4S-fluorine atom imposes a gauche effect, stabilizing specific rotamers that enhance binding affinity to target proteins.

Comparative studies with diastereomers highlight the configuration’s impact. For instance, the (2R,4R) analog of dimethyl 2-aminopentanedioate shows reduced affinity for aminotransferases compared to the (2S,4S) form. This stereospecificity underscores the compound’s value in designing enzyme inhibitors or receptor agonists with tailored activity.

Properties

IUPAC Name

dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRWRMLSIFQEFI-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C[C@@H](C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and amines.

Scientific Research Applications

Scientific Research Applications

  • Organic Chemistry :
    • This compound serves as a building block for the synthesis of more complex molecules. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, which is crucial in producing enantiomerically pure compounds .
  • Medicinal Chemistry :
    • Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate; hydrochloride has been investigated for its potential therapeutic applications. For example, it has been used to study enzyme-substrate interactions and as a probe for investigating biological pathways. The fluorine atom in the compound enhances its biological activity by influencing electronic properties and binding affinity to biological targets .
  • Material Science :
    • The compound's unique properties allow it to be explored in the development of specialty chemicals and materials with specific functionalities. Its ability to modify polymer properties or act as an additive in material formulations is an area of ongoing research .

Case Studies

Recent studies have highlighted the potential of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate; hydrochloride in various applications:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. In vitro studies demonstrated significant growth inhibition rates, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Biological Pathway Investigation : The compound has been utilized to explore enzyme interactions within metabolic pathways, providing insights into its role as a biochemical probe .

Mechanism of Action

The mechanism of action of Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows it to form strong interactions with these targets, influencing their activity and function. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Non-Fluorinated Amino Acid Esters

Dimethyl L-Aspartate Hydrochloride (C₅H₁₀ClNO₄)
  • Structure: (2S)-2-aminobutanedioate (four-carbon backbone) with methyl esters.
  • Key Differences :
    • Shorter carbon chain (butanedioate vs. pentanedioate).
    • Absence of fluorine.
    • Lower molecular weight (183.59 g/mol vs. ~229.45 g/mol for the target compound).
  • Applications : Intermediate in peptide synthesis and prodrug development .
Dimethyl L-Glutamate Hydrochloride (C₇H₁₄ClNO₄)
  • Structure: (2S)-2-aminopentanedioate (five-carbon backbone) with methyl esters.
  • Key Differences: No fluorine substitution. Higher hydrophilicity due to the lack of fluorine.
  • Applications : Used in neurotransmitter studies and as a chiral building block .

Comparison with Fluorinated Analogs

(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride
  • Structure : Fluorine on a phenyl ring instead of the backbone.
  • Key Differences :
    • Aromatic fluorine vs. aliphatic fluorine.
    • Different pharmacokinetic profiles due to phenyl group lipophilicity.
  • Applications : Precursor for fluorinated pharmaceuticals, such as kinase inhibitors .
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate Hydrochloride
  • Structure : Cyclic pyrrolidine with fluorine at position 4.
  • Key Differences :
    • Rigid cyclic structure vs. flexible pentanedioate chain.
    • Enhanced conformational restraint for receptor targeting.
  • Applications : Used in peptidomimetics and protease inhibitors .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Backbone Length Key Features
Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride C₇H₁₃ClFNO₄* ~229.45 Yes 5-carbon Aliphatic fluorine, (2S,4S) chirality
Dimethyl L-Aspartate Hydrochloride C₅H₁₀ClNO₄ 183.59 No 4-carbon Shorter chain, no fluorine
Dimethyl L-Glutamate Hydrochloride C₇H₁₄ClNO₄ 211.65 No 5-carbon Non-fluorinated glutamate analog
(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride C₉H₁₁ClFNO₂ 227.64 Yes N/A Aromatic fluorine, phenyl backbone

*Note: The molecular formula for the target compound is inferred due to discrepancies in , which lists C₇H₆ClN₃ (likely an error).

Pharmacological and Industrial Relevance

  • Fluorine Impact : The aliphatic fluorine in the target compound may enhance blood-brain barrier penetration compared to glutamate/aspartate analogs, making it relevant for CNS-targeted drugs.
  • Chirality : The (2S,4S) configuration ensures specificity in enzyme binding, critical for asymmetric synthesis and drug design.
  • Patent Context: Fluorinated amino acid derivatives are prominent in patents for antiviral and anticancer agents (e.g., highlights fluorinated spirocyclic compounds).

Q & A

Q. What are the optimized synthetic routes for Dimethyl (2S,4S)-2-amino-4-fluoropentanedioate hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves stereoselective reactions to preserve the (2S,4S) configuration. Key steps include:
  • Catalytic hydrogenation : Use Pd/C (5–10% loading) in ethanol under 40 psi H₂ for 1–2 hours to reduce protected intermediates .
  • Acidification : Treat intermediates with HCl in ethyl acetate to form the hydrochloride salt .
  • Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethyl acetate/hexane mixtures .
    Characterization :
  • NMR : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and fluorine chemical shifts (δ ~4.5–5.5 ppm for C-F) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.